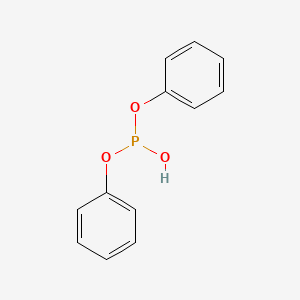![molecular formula C14H25NO9 B8589503 4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol CAS No. 39318-73-5](/img/structure/B8589503.png)
4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol is a complex organic compound that belongs to the family of inositols. Inositols are a group of naturally occurring polyols that play significant roles in various biological processes, including cell signaling and membrane formation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and reduction reactions. The specific synthetic route may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cell signaling pathways.
Medicine: Investigated for potential therapeutic effects in treating diseases such as diabetes and cancer.
Industry: Utilized in the production of pharmaceuticals and other high-value chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol involves its interaction with specific molecular targets and pathways. This may include binding to receptors, modulating enzyme activity, and influencing gene expression. The exact pathways and targets can vary depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Myo-Inositol: A naturally occurring inositol with similar biological functions.
Scyllo-Inositol: Another isomer of inositol with distinct properties.
D-chiro-Inositol: A stereoisomer with potential therapeutic applications.
Uniqueness
4-(Hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other inositols.
Propiedades
Número CAS |
39318-73-5 |
|---|---|
Fórmula molecular |
C14H25NO9 |
Peso molecular |
351.35 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)-6-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexane-1,2,3,5-tetrol |
InChI |
InChI=1S/C14H25NO9/c16-2-4-1-6(11(21)13(23)8(4)18)15-7-9(19)5(3-17)10(20)14(24)12(7)22/h1,5-24H,2-3H2 |
Clave InChI |
OTSKEODGNQKECL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(C(C(C1NC2C(C(C(C(C2O)O)O)CO)O)O)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![5-{[4-Amino-3-(ethylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B8589525.png)
